Limaprost

Descripción general

Descripción

Limaprost es un análogo oral de la prostaglandina E1 que se utiliza para mejorar los síntomas asociados con la tromboangiítis obliterante, la estenosis lumbar adquirida del canal espinal y otras condiciones isquémicas . Las prostaglandinas actúan sobre una variedad de células, como las células musculares lisas vasculares, causando constricción o dilatación, sobre las plaquetas causando agregación o desagregación, y sobre las neuronas espinales causando dolor . Se ha demostrado que this compound mejora la insuficiencia circulatoria periférica con una acción vasodilatadora y un efecto antitrombótico .

Aplicaciones Científicas De Investigación

Limaprost tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza para tratar síntomas isquémicos como úlceras, dolor y frialdad asociados con la tromboangiítis obliterante . También se utiliza para mejorar los síntomas de la estenosis lumbar del canal espinal . En estudios farmacocinéticos, se ha demostrado que this compound se absorbe y elimina rápidamente, sin acumulación después de la administración de dosis múltiples . Además, se ha estudiado this compound por su posible uso en el tratamiento del síndrome del túnel carpiano y la espondilosis cervical .

Mecanismo De Acción

Como análogo de la prostaglandina E1, Limaprost actúa como agonista en los receptores de la prostaglandina E2 . Es probable que estimule el subtipo E2 acoplado a la adenilato ciclasa de estos receptores para producir relajación del músculo liso . Esta acción da como resultado vasodilatación, aumento del flujo sanguíneo e inhibición de la agregación plaquetaria . Los efectos de this compound sobre las células musculares lisas vasculares y las plaquetas contribuyen a sus beneficios terapéuticos en el tratamiento de las condiciones isquémicas .

Análisis Bioquímico

Biochemical Properties

Limaprost acts as an agonist at prostaglandin E2 receptors . It stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . Prostaglandins, like this compound, act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .

Cellular Effects

This compound has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .

Molecular Mechanism

As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed following oral administration; the median time to peak plasma concentration was under 1 hour after a single dose . There were significant inter-individual variations in the area under the concentration-time curve (AUC) for both single- and multiple-dose regimens .

Dosage Effects in Animal Models

The optimal dosage of this compound for the treatment of lumbar spinal canal stenosis was deemed to be 15 μg/day

Metabolic Pathways

This compound is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .

Transport and Distribution

After oral intake, this compound is widely dispersed throughout the body . It has a moderate binding to plasma proteins, though individual differences may exist in the specifics of this binding .

Subcellular Localization

As a prostaglandin E1 analogue, it is likely to be found wherever prostaglandin E2 receptors are located, including the cell membrane .

Métodos De Preparación

La preparación de Limaprost implica la síntesis de un compuesto de clatrato de this compound alfadex. El proceso incluye la dispersión de lactosa, sorbitol, aceite de ricino hidrogenado y clatrato de this compound alfadex en agua, seguida de liofilización a temperaturas específicas . El producto liofilizado se pulveriza y se mezcla con almidón pregelatinizado, celulosa microcristalina, carboximetilcelulosa sódica reticulada, hipromelosa y ácido esteárico antes de comprimirlo en tabletas .

Análisis De Reacciones Químicas

Limaprost experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen reactivos de derivatización de aminas y HATU (1-[Bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) . Los principales productos formados a partir de estas reacciones son derivados con una mejor eficiencia de ionización para el análisis por espectrometría de masas .

Comparación Con Compuestos Similares

Limaprost es similar a otros análogos de la prostaglandina E1, como el alprostadil. This compound tiene una vida media más larga y una mayor potencia que el alprostadil . Otros compuestos similares incluyen fármacos antiinflamatorios no esteroideos (AINE) como la aspirina y la indometacina, que también se utilizan para tratar los síntomas isquémicos . A diferencia de los AINE, this compound se dirige específicamente a los receptores de la prostaglandina E2, lo que proporciona un mecanismo de acción único que mejora su eficacia terapéutica .

Propiedades

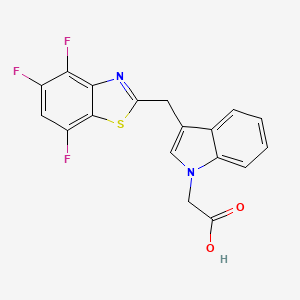

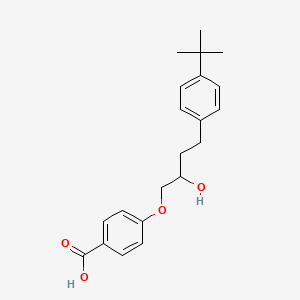

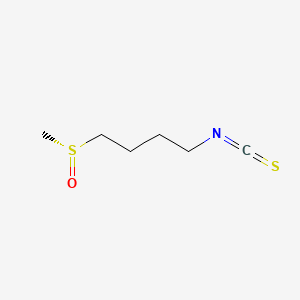

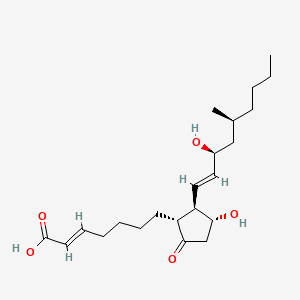

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYRQPMEIEQFC-UAWLTFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018146 | |

| Record name | Limaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

As a prostglandin E1 analog, limaprost acts as an agonist at prostraglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation. | |

| Record name | Limaprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

74397-12-9 | |

| Record name | Limaprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74397-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limaprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074397129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limaprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Limaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Limaprost | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L02U804092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.